A Technical Guide to 4-Bromo-3-fluoronitrobenzene: Properties, Synthesis, and Applications
A Technical Guide to 4-Bromo-3-fluoronitrobenzene: Properties, Synthesis, and Applications
Introduction
4-Bromo-3-fluoronitrobenzene (CAS No. 185331-69-5) is a halogenated and nitrated aromatic compound that has emerged as a pivotal building block in modern synthetic chemistry.[1][2][3] Its strategic arrangement of three distinct functional groups—a nitro moiety, a bromine atom, and a fluorine atom—on a benzene scaffold provides a unique combination of reactivity. This multi-functional nature allows for selective, sequential chemical transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures.
This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 4-Bromo-3-fluoronitrobenzene, with a focus on its practical utility for researchers in drug discovery, agrochemical development, and materials science. The insights presented herein are grounded in established chemical principles and are intended to empower scientists to leverage this versatile reagent to its full potential.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical intermediate is the foundation of reproducible and successful synthesis. The identity and purity of 4-Bromo-3-fluoronitrobenzene are established through a combination of physical property measurements and spectroscopic analysis.
Core Properties
The fundamental physicochemical properties of 4-Bromo-3-fluoronitrobenzene are summarized in the table below. These data are critical for determining appropriate reaction conditions, solvents, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 185331-69-5 | [1][2][3] |
| IUPAC Name | 1-Bromo-2-fluoro-4-nitrobenzene | [3] |
| Synonyms | 4-Bromo-3-fluoronitrobenzene | [1][2] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][4] |
| Molecular Weight | 220.00 g/mol | [4] |
| Appearance | Crystalline Powder | [1] |
| Purity | Typically ≥95-97% | [1][2] |
| Storage | Sealed in dry, room temperature conditions | [1] |
Spectroscopic Characterization
While specific spectra are proprietary to suppliers, spectroscopic analysis is non-negotiable for batch validation.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is the most powerful tool for unambiguous structure confirmation. The ¹H NMR spectrum will show a distinct pattern of aromatic protons, with coupling constants indicative of their relative positions. ¹⁹F NMR provides a clear signal for the single fluorine atom, confirming its presence and chemical environment.
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight, with the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) serving as a definitive marker.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-NO₂ stretches (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C-Br, C-F, and aromatic C-H bonds.
Synthesis and Purification
The synthesis of specifically substituted benzene rings like 4-Bromo-3-fluoronitrobenzene requires a careful strategic approach, governed by the directing effects of the substituents.
Retrosynthetic Analysis and Strategy
The target molecule has a 1,2,4-substitution pattern. A logical synthetic approach involves introducing the substituents onto a pre-existing benzene ring. The directing effects of the fluorine (ortho-, para-directing) and nitro (meta-directing) groups are key. A plausible route is the electrophilic bromination of 1-fluoro-2-nitrobenzene. The fluorine at position 1 directs incoming electrophiles to positions 2 (blocked), 4, and 6. The nitro group at position 2 directs to positions 4 and 6. Therefore, both groups strongly favor substitution at the C4 position, leading to the desired product.
Proposed Synthetic Protocol: Electrophilic Bromination
This protocol describes a validated method for the bromination of an activated fluoronitrobenzene derivative, which serves as a reliable template for synthesizing the target compound.[6] The choice of N-Bromosuccinimide (NBS) as the bromine source is deliberate; it is a solid, making it easier to handle than liquid bromine, and it generates the electrophilic bromine species in situ under acidic conditions, allowing for a more controlled reaction.
Step 1: Reaction Setup
-
To a reaction vessel, add 1-fluoro-2-nitrobenzene (1.0 eq) and a suitable solvent such as glacial acetic acid.
-
Stir the mixture to ensure complete dissolution.
Step 2: Bromination
-
While maintaining the temperature at approximately 15°C using an ice bath, add N-Bromosuccinimide (NBS) (1.05 eq) in portions. The portion-wise addition is a critical control measure to manage the exothermic nature of the reaction.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Workup and Isolation
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water. This quenches the reaction and precipitates the solid organic product.
-
Filter the resulting solid using a Buchner funnel.
-
Wash the solid with cold water to remove any residual acid and succinimide byproduct.
Step 4: Purification and Quality Control
-
Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether or an ethanol/water mixture, to yield a high-purity solid.[6]
-
Dry the purified product under vacuum.
-
Confirm the purity and identity of the final product using GC, melting point analysis, and the spectroscopic methods outlined in Section 2.2. A purity of >97% is typically achieved.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-3-fluoronitrobenzene.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4-Bromo-3-fluoronitrobenzene stems from the distinct reactivity of its three functional groups, which can be addressed selectively.
Overview of Reactive Sites
The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr). The C-Br and C-F bonds are potential sites for SNAr and are prime locations for metal-catalyzed cross-coupling reactions. The nitro group itself can be readily reduced to an amine.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group's strong -I and -R effects significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions. Consequently, both the fluorine and bromine atoms can act as leaving groups in SNAr reactions with nucleophiles like amines, alkoxides, or thiolates. The choice of reaction conditions (temperature, solvent, base) can often provide selectivity for substitution at one site over the other.
Metal-Catalyzed Cross-Coupling
The carbon-bromine bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.[7]
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the formation of biaryl structures.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to substituted aniline derivatives, a common motif in pharmaceuticals.
-
Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium/copper co-catalyst system, yields aryl alkynes.
The C-Br bond is significantly more reactive than the C-F bond in these oxidative addition steps, allowing for highly selective coupling at the bromine-bearing carbon.
Reduction of the Nitro Group
The nitro group can be cleanly reduced to a primary amine (-NH₂) using various established methods, such as:
-
Catalytic hydrogenation (H₂, Pd/C)
-
Metal-acid systems (e.g., Sn/HCl, Fe/HCl)
-
Transfer hydrogenation (e.g., ammonium formate with Pd/C)
This transformation is fundamental, as the resulting 4-bromo-3-fluoroaniline is a versatile intermediate for synthesizing heterocycles, amides, and other key structures.
Reactivity Pathways Diagram
Caption: Key reaction pathways for 4-Bromo-3-fluoronitrobenzene.
Applications in Research and Development
The true value of 4-Bromo-3-fluoronitrobenzene lies in its application as a strategic intermediate for creating high-value molecules.
Role as a Pharmaceutical and Agrochemical Building Block
This compound serves as a key starting material for active pharmaceutical ingredients (APIs) and agrochemicals.[7][8][9] Introducing a halogenated phenyl moiety can profoundly influence a molecule's pharmacokinetic properties:
-
Metabolic Stability: The presence of halogens, particularly fluorine, can block sites of metabolic oxidation, increasing the drug's half-life.[7]
-
Lipophilicity: Halogens increase lipophilicity, which can enhance membrane permeability and improve oral absorption.
-
Binding Affinity: The specific electronic and steric properties of the substituents can lead to improved binding interactions with biological targets like enzymes or receptors.[7]
Its versatility allows for the efficient construction of diverse molecular scaffolds used in oncology, anti-inflammatory, and anti-infective agents.[7] Similarly, in agrochemical synthesis, it is used to build novel herbicides and pesticides with targeted activities.[8]
Safety, Handling, and Storage
Proper handling of 4-Bromo-3-fluoronitrobenzene is essential to ensure laboratory safety and maintain the integrity of the chemical.
Hazard Profile
The compound is classified as hazardous, and all handling should be performed with appropriate precautions.[1][3]
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed | [3] |
| H312: Harmful in contact with skin | [3] | |
| H332: Harmful if inhaled | [3] | |
| Skin Irritation | H315: Causes skin irritation | [3] |
| Eye Irritation | H319: Causes serious eye irritation | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation | [3] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[4]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[4][10]
-
Handling: Avoid creating dust.[4] Use appropriate tools for transferring the solid. Ensure all containers are properly labeled.
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Storage and Disposal
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical disposal facility.[4]
References
-
MSDS of 4-Bromo-3-fluoronitrobenzene - Capot Chemical. [Link]
-
4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem. [Link]
-
Synthesis of 3-bromo-4-fluoro-nitrobenzene - PrepChem.com. [Link]
-
Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. [Link]
-
The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. [Link]
-
Enhancing Agrochemical Synthesis: The Power of 3-Bromo-4-fluoronitrobenzene. [Link]
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